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Introduction and Clinical Significance

Autologous hematopoietic stem cell transplantation (ASCT) remains a cornerstone in the treatment of
multiple myeloma, with improved outcomes observed with infusion of optimal CD34+ cell doses (>5-6x10°
cells/kg) [1]. However, a significant challenge persists as 40-50% of patients fail to mobilize sufficient
CD34+ hematopoietic stem and progenitor cells (HSPCs) using granulocyte colony-stimulating factor (G-
CSF) alone, particularly following modern induction regimens containing lenalidomide [1]. Motixafortide
(Aphexda) is a novel, high-affinity cyclic peptide antagonist of CXCR4 that disrupts the CXCR4/CXCL12
axis critical for HSPC retention in bone marrow niches [2]. The phase 3 GENESIS trial demonstrated that
the addition of a single dose of motixafortide to filgrastim significantly enhances the mobilization of
CD34+ HSPCs, enabling 92.5% of patients to achieve the collection goal of >6x10® CD34+ cells/kg within
two apheresis sessions, compared to only 26.2% with placebo plus filgrastim [1]. This protocol outlines the

evidence-based application of this combination for optimal HSPC mobilization.

Recommended Dosing and Administration Schedule
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The motixafortide and filgrastim regimen follows a specific, sequential schedule over 4-5 days, culminating

in apheresis. Dosing is based on the patient's actual body weight [3] [4].

Table 1: Recommended Dosing Schedule for HSPC Mobilization

Frequency . . . .
Component Dosage Timeline Additional Details
and Route
Filgrastim (G- 10 Once dalily, Days 1-4: Administer for 4 Based on patient's
CSF) mcg/kg SC days prior to motixafortide. actual body weight [4].
Day 5: Administer on the day
of apheresis.
Motixafortide 1.25 Single dose, Evening of Day 4. A second dose can be
mg/kg SC Administer 10-14 hours prior  given 10-14 hours

to the first apheresis session.  before a third apheresis,
if needed [3] [4].

The following diagram illustrates the complete treatment and monitoring workflow from premedication to

post-administration observation:
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Clinical Efficacy Data from the GENESIS Trial

The pivotal GENESIS trial (NCT03246529) was a phase 3, double-blind, placebo-controlled study that
randomized 122 patients with multiple myeloma in a 2:1 ratio to receive either motixafortide + filgrastim or
placebo + filgrastim [1] [2]. The results demonstrated profound superiority of the meotixafortide

combination.

Table 2: Efficacy Outcomes from the GENESIS Phase 3 Trial

Endpoint Motixafortide + G-CSF Placebo + G-CSF P-value
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| Primary Endpoint: Proportion collecting >6x10® CD34+ cells/kg in <2 apheresis (Local Lab) | 92.5% |
26.2% | <0.0001 [1] | | Secondary Endpoint: Proportion collecting >6x10° CD34+ cells/kg in 1 apheresis
(Local Lab) | 88.8% | 9.5% | <0.0001 [1] | | Median Peak Peripheral Blood CD34+ Count | 116.0 cells/pL |
19.0 cells/pL | <0.001 [2] |

Beyond quantity, immunophenotypic and transcriptional profiling revealed that motixafortide + filgrastim
mobilized a higher proportion of immunophenotypically and transcriptionally primitive HSPCs
compared to G-CSF mobilization alone, which may have implications for the quality and long-term

repopulating potential of the graft [1].

Reconstitution and Administration Protocol

Essential Premedication

To mitigate the risk of hypersensitivity and injection site reactions, a comprehensive premedication regimen
must be administered 30-60 minutes before each motixafortide dose [3] [4] [5]. The required regimen

includes:

H1-antihistamine: Diphenhydramine (12.5 mg IV or 25-50 mg orally) or equivalent.
H2 blocker: e.g., Famotidine.

Leukotriene inhibitor: e.g., Montelukast.
Analgesic: e.g., Acetaminophen (recommended to manage injection site reactions) [4].

Reconstitution Procedure [4] [5]

e Calculate the dose and number of vials based on the patient's actual body weight (1.25 mg/kg).
Each vial contains 62 mg.

¢ Allow vials to reach room temperature (20°C to 25°C/68°F to 77°F) for at least 30 minutes before
reconstitution.

¢ Reconstitute each vial with 2 mL of 0.45% Sodium Chloride Injection, USP. Alternatively, use 1 mL
of Sterile Water for Injection, USP, followed by 1 mL of 0.9% Sodium Chloride Injection, USP.

¢ Gently swirl and invert the vial for up to 3 minutes until completely dissolved. Do not shake.

¢ Inspect the solution: It should be clear and colorless. Do not use if discolored, cloudy, or containing
particulates.

© 2026 Smolecule. All rights reserved. a4/7 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10115633/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10115633/
https://www.nature.com/articles/s41591-023-02273-z
https://www.smolecule.com/products/s521530?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10115633/
https://www.smolecule.com/products/s521530?utm_src=pdf-body
https://www.drugs.com/dosage/motixafortide.html
https://dailymed.nlm.nih.gov/dailymed/fda/fdaDrugXsl.cfm?setid=e704b2db-f119-40ba-9346-9229e3281c9e&type=display
https://www.drugs.com/dosage/aphexda.html
https://dailymed.nlm.nih.gov/dailymed/fda/fdaDrugXsl.cfm?setid=e704b2db-f119-40ba-9346-9229e3281c9e&type=display
https://dailymed.nlm.nih.gov/dailymed/fda/fdaDrugXsl.cfm?setid=e704b2db-f119-40ba-9346-9229e3281c9e&type=display
https://www.drugs.com/dosage/aphexda.html
https://www.smolecule.com/products/s521530?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability
Smolecule

Specifications & Pricing

e Storage: Use immediately or store reconstituted solution for up to 24 hours at 2°C-8°C (36°F-46°F) or
at room temperature, protected from light.

Administration Instructions [4] [5]

e Withdraw the required volume from the vial(s). If the total volume exceeds 2 mL, divide the dose
into multiple syringes.

¢ Inject subcutaneously into the abdomen (avoiding a 5 cm diameter around the navel), back/side of
upper arms, or thighs.

¢ Rotate injection sites. Ensure subsequent injection sites are at least 2 cm apart from previous ones
Never inject into scar tissue, or reddened/inflamed/swollen skin.

¢ Monitor patients for one hour post-injection in a setting equipped to manage anaphylaxis and other
systemic reactions [4].

Safety and Monitoring Considerations

Management of potential adverse events is critical for the safe administration of this regimen. The most

common reactions and their management are summarized below:

G(ey Safety Considerations)
Anaphylactic Shock & Hypersensitivity Injection Site Reactions Tumor Cell Mobilization
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Incidence: 73% in trials. U \

Symptoms: Pain, erythema,

pruritus, bruising.

Management: Premedicate with

analgesic (e.g., acetaminophen).

Use local treatments post-dose.

Risk: 0.7% in trials.

Occurs 5-30 mins post-dose.
Management: Mandatory premedication.
Administer in clinical setting with
emergency therapies available.
Monitor for 1 hour post-dose.

Management: Monitor white Contraindication: Do not use in

Effect: Increased circulating [E
blood cell counts during use. patients with leukemia.

leukocytes observed. ffect: May mobilize malignant cellsj
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Conclusion

The combination of motixafortide and filgrastim represents a significant advance in hematopoietic stem cell
mobilization, effectively addressing the challenge of poor mobilizers in multiple myeloma. The protocol
enables the reliable collection of optimal CD34+ cell doses in fewer apheresis sessions, which can streamline
the transplant process and potentially reduce the associated economic and logistical burdens. Adherence to
the detailed dosing schedule, mandatory premedication regimen, and vigilant post-injection monitoring is
essential to maximize efficacy and manage the predictable, yet generally manageable, toxicities associated

with this therapy.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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